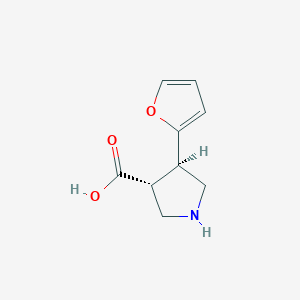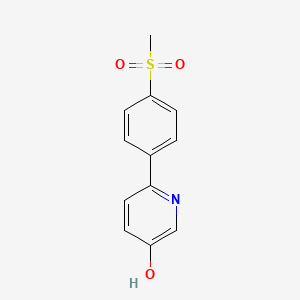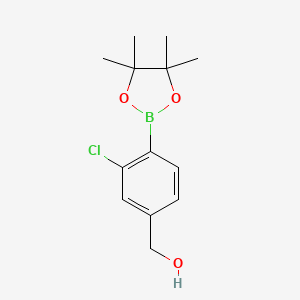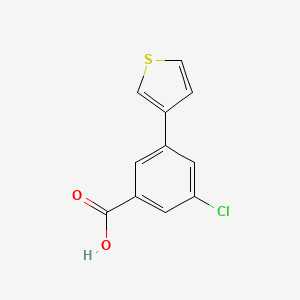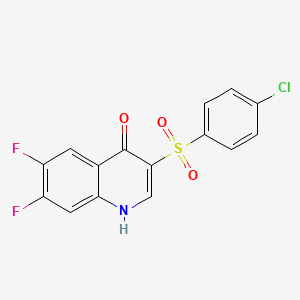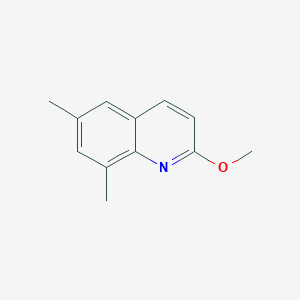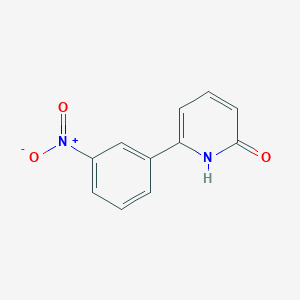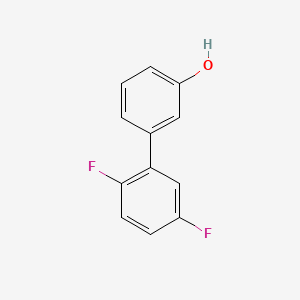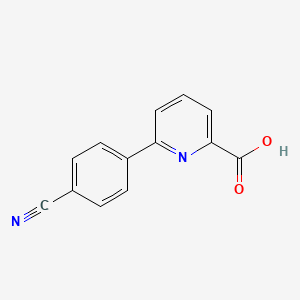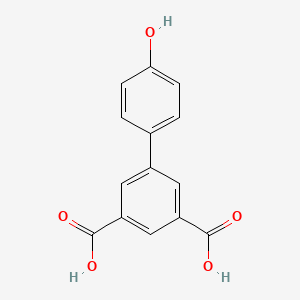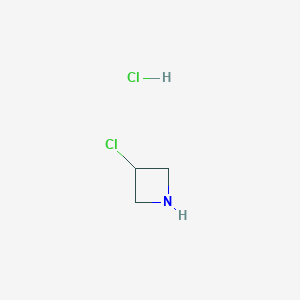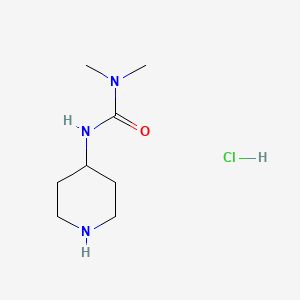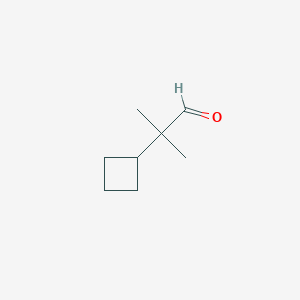
2-Cyclobutyl-2-methylpropanal
Descripción general
Descripción
2-Cyclobutyl-2-methylpropanal is a chemical compound with the molecular formula C8H14O1. It is a derivative of propanal, where a methyl group and a cyclobutyl group are attached to the second carbon atom1.
Synthesis Analysis
The synthesis of 2-Cyclobutyl-2-methylpropanal is not explicitly mentioned in the available literature. However, similar compounds have been synthesized through various methods, such as thermal [2 + 2]-cycloaddition23.
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-2-methylpropanal is not explicitly provided in the available literature. However, the structure can be inferred from its IUPAC name. It consists of a propanal base (a three-carbon aldehyde), with a methyl group (CH3) and a cyclobutyl group (a four-carbon ring) attached to the second carbon atom45.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Cyclobutyl-2-methylpropanal are not detailed in the available literature. However, similar compounds have been involved in reactions such as thermal [2 + 2]-cycloaddition23.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclobutyl-2-methylpropanal are not explicitly provided in the available literature. However, similar compounds have been characterized for properties such as density, boiling point, vapor pressure, and more6.
Aplicaciones Científicas De Investigación
Organic Chemistry
- Application : 2-Cyclobutyl-2-methylpropanal is used in the synthesis of borylated cyclobutanes .
- Method : The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts . This one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates is elaborated .
- Results : The study resulted in the successful synthesis of borylated cyclobutanes . The reaction was found to be efficient and provided a new method for the synthesis of these compounds .
Food Science
- Application : 2-Cyclobutyl-2-methylpropanal is used in the study of perceptual interactions among aldehydes in a Cheddar Cheese Matrix .
- Method : The threshold values, optimal concentration ranges, and perceptual actions of these compounds were determined at various concentrations .
- Results : The study suggested that perceptual interactions among these aldehydes exist in a cheese model variably with different concentrations and threshold ratios . This study will be helpful to a further understanding of the nutty aroma and improving the aroma quality of cheddar cheese .
Material Science
- Application : 2-Cyclobutyl-2-methylpropanal is used in the synthesis of new 2-cycloalkyl-2-oxazoline monomers .
- Method : The synthesis involves a microwave-assisted cationic ring-opening polymerization .
- Results : The process allowed the synthesis of well-defined homopolymers .
Pharmaceuticals
- Application : 2-Cyclobutyl-2-methylpropanal is used for pharmaceutical testing .
- Method : The compound is used as a reference standard for accurate results .
- Results : The use of this compound ensures the reliability and accuracy of pharmaceutical tests .
Biochemistry
- Application : 2-Cyclobutyl-2-methylpropanal, as an aldehyde, plays a role in various biochemical processes .
- Method : Aldehydes, including 2-Cyclobutyl-2-methylpropanal, participate in many biological reactions. They can be produced by the oxidation of primary alcohols or the reduction of carboxylic acids .
- Results : Aldehydes are involved in many biochemical processes, including the formation of various biomolecules. They are also involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Environmental Science
- Application : 2-Cyclobutyl-2-methylpropanal is used in the synthesis of high melting temperature polymers .
- Method : The synthesis involves a microwave-assisted cationic ring-opening polymerization .
- Results : The resulting homopolymers are crystalline and have high chemical resistance to organic solvents. The highest melting point was registered for cPentOx (306 °C), followed by cHexOx (251 °C) and cBuOx (243 °C) .
Safety And Hazards
The safety and hazards associated with 2-Cyclobutyl-2-methylpropanal are not explicitly mentioned in the available literature. However, similar compounds have been associated with hazards such as skin and eye irritation, and precautions such as avoiding heat/sparks/open flames and using personal protective equipment have been recommended78.
Direcciones Futuras
The future directions for research on 2-Cyclobutyl-2-methylpropanal are not explicitly mentioned in the available literature. However, the study of similar compounds has been suggested for further exploration of their synthesis, reactivity, and potential applications9.
Propiedades
IUPAC Name |
2-cyclobutyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBUQXLQIRERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-methylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)
